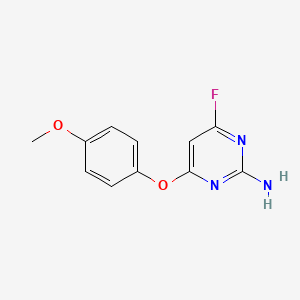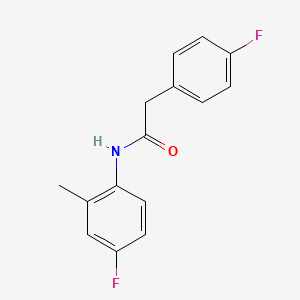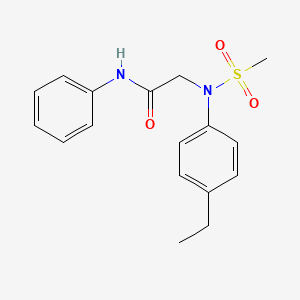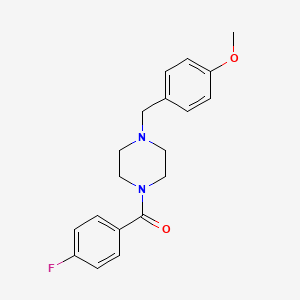
4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine, also known as PD0325901, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of mitogen-activated protein kinase (MEK), a key component of the MAPK/ERK signaling pathway. PD0325901 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases.
Mecanismo De Acción
4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine inhibits the activity of MEK, which is a key component of the MAPK/ERK signaling pathway. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of ERK, a downstream target of MEK, and to induce G1 cell cycle arrest and apoptosis in cancer cells. 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of MEK, making it a valuable tool for studying the MAPK/ERK signaling pathway. 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has also been shown to have low toxicity in animal models, making it a safe option for in vivo studies. However, 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has limitations in terms of its stability and solubility, which can affect its efficacy in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine. One area of interest is the development of combination therapies that include 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine, such as the combination of 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine with other MEK inhibitors or with other cancer treatments. Another area of interest is the development of new formulations of 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine that improve its stability and solubility, making it more effective in a wider range of experimental conditions. Finally, there is interest in exploring the potential therapeutic applications of 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine in other diseases, such as cardiovascular diseases and inflammatory diseases.
Métodos De Síntesis
4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine can be synthesized using several methods, including the reaction of 4-fluoro-6-hydroxypyrimidine with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 2-(2-aminoethyl)pyridine. The synthesis of 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. 4-fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-fluoro-6-(4-methoxyphenoxy)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-16-7-2-4-8(5-3-7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBGJYVDCUZMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-6-(4-methoxyphenoxy)-2-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)

![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)
![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)

![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)


